tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate

Overview

Description

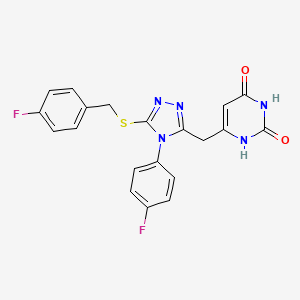

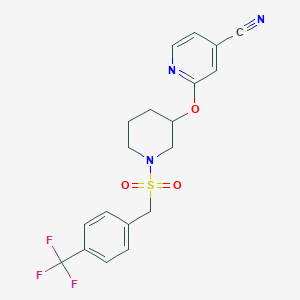

“tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C13H25N3O3 . It is a white to yellow solid at room temperature . The compound is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group . The InChI code for this compound is 1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)10-6-8-15(9-7-10)11(17)5/h10H,6-9H2,1-5H3 .Physical And Chemical Properties Analysis

“tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate” is a white to yellow solid . It has a molecular weight of 271.36 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications

- Ceftolozane , a fifth-generation intravenous cephalosporin antibiotic, is derived from structural modifications of FK518 . tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane .

- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been investigated as an intermediate in the synthesis of crizotinib , a tyrosine kinase inhibitor used in cancer therapy .

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, synthesized from commercially available 4-bromo-1H-indole, serves as a potential precursor for biologically active natural products like Indiacen A and Indiacen B .

Antibiotic Development

Oncology Research

Natural Product Precursor

Cytotoxicity Studies

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

properties

IUPAC Name |

tert-butyl N-[1-(dimethylcarbamoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-11(17)14-10-6-8-16(9-7-10)12(18)15(4)5/h10H,6-9H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFLIFIOSXIFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(dimethylcarbamoyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)

![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)